molecular formula C10H11NO4 B8808661 (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid

(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid

Cat. No.: B8808661
M. Wt: 209.20 g/mol
InChI Key: GOJLQSAREKTKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the alpha carbon. It is a white to almost white powder or crystalline solid with a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine derivatives under specific conditions. For instance, the Strecker synthesis method can be employed, where benzaldehyde reacts with ammonia and hydrogen cyanide to form phenylglycine, which is then converted to this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethyl acetate as a solvent. The process includes heating the reactants to around 50-60°C, followed by the addition of D-α-phenylethylamine. The mixture is then cooled, and the product is isolated through filtration .

Chemical Reactions Analysis

Types of Reactions: (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(methoxycarbonylamino)-2-phenylacetic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)

InChI Key

GOJLQSAREKTKPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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